molecular formula C20H19N3O3S2 B2852695 (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide CAS No. 476667-46-6

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide

カタログ番号: B2852695
CAS番号: 476667-46-6
分子量: 413.51
InChIキー: DLEZMFMZKMZSLQ-ATVHPVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and mechanisms of action.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The structure can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound incorporates a methoxybenzylidene moiety and a pyridine group, contributing to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 2.2 to 4.4 µM against different cancer cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin and etoposide .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HCT1163.7Doxorubicin1.5
MCF74.0Etoposide2.0
A5492.9--

The anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to cellular damage and apoptosis .
  • Mitochondrial Dysfunction : The compound causes depolarization of mitochondrial membrane potential, further contributing to its cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

  • Antibacterial Effects : It demonstrated higher antibacterial potency than ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 µM to 16 µM against various Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)Comparison DrugMIC (µM)
Staphylococcus aureus16Ampicillin32
Escherichia coli8--
MRSA8--

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Ehrlich Solid Tumor Model : In vivo studies showed that the compound significantly reduced tumor size in mice models through apoptosis induction .
  • Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that the compound acts on multiple targets within bacterial cells, potentially reducing the likelihood of resistance development .

科学的研究の応用

Anticancer Properties

Research has shown that (Z)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
MDA-MB-231 (Breast)15.0Cell cycle arrest
A549 (Lung)18.0Increased caspase activity
HeLa (Cervical)20.5Mitochondrial membrane potential loss

The compound induces apoptosis in sensitive cell lines, evidenced by increased caspase activity and changes in mitochondrial membrane potential. It also causes G0/G1 phase arrest, indicating interference with cell cycle progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the benzylidene position significantly affect the potency of the compound. Moreover, substitution patterns on the pyridine ring can enhance biological activity, with electron-donating groups generally improving efficacy.

Study on MCF-7 Cells

A notable study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, achieving an IC50 value of 12.5 µM. Flow cytometry analysis revealed a marked increase in Annexin V-positive cells, indicating early apoptosis.

Combination Therapy Research

In another case study involving MDA-MB-231 cells, the compound was evaluated in combination with conventional chemotherapeutics such as doxorubicin. Results showed enhanced cytotoxicity compared to either agent alone, suggesting potential for use in combination therapies to improve treatment outcomes for breast cancer patients.

Antimicrobial Activity

Emerging research also points to the antimicrobial properties of this compound. Preliminary studies have indicated effectiveness against various bacterial strains, with ongoing investigations into its mechanism of action against microbial pathogens.

特性

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-16-7-2-5-14(11-16)12-17-19(25)23(20(27)28-17)10-4-8-18(24)22-15-6-3-9-21-13-15/h2-3,5-7,9,11-13H,4,8,10H2,1H3,(H,22,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEZMFMZKMZSLQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。